N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14801782
InChI: InChI=1S/C20H19N3O4/c1-25-17-6-3-2-5-14(17)15-12-16(23-22-15)20(24)21-13-7-8-18-19(11-13)27-10-4-9-26-18/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,24)(H,22,23)
SMILES:
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14801782

Molecular Formula: C20H19N3O4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C20H19N3O4
Molecular Weight 365.4 g/mol
IUPAC Name N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C20H19N3O4/c1-25-17-6-3-2-5-14(17)15-12-16(23-22-15)20(24)21-13-7-8-18-19(11-13)27-10-4-9-26-18/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,24)(H,22,23)
Standard InChI Key PPWYEQZTDBEZRY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC4=C(C=C3)OCCCO4

Introduction

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound notable for its unique structural features. This compound comprises a benzodioxepin moiety fused with a pyrazole core and a carboxamide functional group. Its molecular formula is C19H20N2O4C_{19}H_{20}N_{2}O_{4} with an approximate molecular weight of 328.38 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activities

Research indicates that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide exhibits various biological activities. Preliminary studies suggest that it may possess:

  • Anticancer properties: Potential to inhibit tumor growth.

  • Anti-inflammatory effects: Reduction in inflammation markers.

These activities highlight the compound's therapeutic potential and warrant further investigation into its mechanisms of action.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can be achieved through several methods:

  • Condensation Reactions: Involving the reaction of appropriate precursors under acidic or basic conditions.

  • Cyclization Reactions: Utilizing cyclization strategies to form the pyrazole and benzodioxepin moieties.

These synthetic routes emphasize the importance of strategic planning in organic chemistry to yield high-purity compounds suitable for biological testing.

Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for drug development targeting cancer and inflammatory diseases.

  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction Studies

Interaction studies involving N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide focus on its binding affinity to various biological targets:

TargetBinding Affinity (Kd)
Protein Kinase ALow nanomolar range
CyclooxygenaseModerate affinity

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for clinical applications.

Comparative Analysis

Several compounds share structural features with N-(3,4-dihydro-2H-1,5-benzodioxepin-7-y)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-(3-hydroxyphenyl)-N-(benzodioxepin)acetamideBenzodioxepin ringLacks pyrazole; primarily studied for analgesic effects
4-hydroxycoumarinCoumarin structureKnown for anticoagulant properties; simpler structure
6-methoxyflavoneFlavone backboneExhibits anti-inflammatory activity; lacks benzodioxepin moiety

The uniqueness of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-y)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide lies in its dual functionality provided by both the benzodioxepin and pyrazole structures. This combination potentially enhances its therapeutic profile compared to similar compounds.

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